molecular formula C23H16ClNO2S2 B11694234 (5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11694234
M. Wt: 438.0 g/mol
InChI Key: PGOIKDCQCANWHK-STZFKDTASA-N
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Description

The compound (5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the chlorophenyl and phenyl groups. Common reagents used in the synthesis include thioamides, aldehydes, and chlorophenyl derivatives. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted derivatives of the original compound.

Scientific Research Applications

(5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-oxo-1,3-thiazolidin-4-one
  • (5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-imino-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific structural features, such as the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C23H16ClNO2S2

Molecular Weight

438.0 g/mol

IUPAC Name

(5Z)-5-[[3-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H16ClNO2S2/c24-18-11-9-16(10-12-18)15-27-20-8-4-5-17(13-20)14-21-22(26)25(23(28)29-21)19-6-2-1-3-7-19/h1-14H,15H2/b21-14-

InChI Key

PGOIKDCQCANWHK-STZFKDTASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)SC2=S

Origin of Product

United States

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